Caerulein

概要

説明

It was first isolated from the skin of the Australian green tree frog (Ranoidea caerulea) in 1967 by Australian and Italian scientists . Ceruletide is similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin. It stimulates smooth muscle and increases digestive secretions, including gastric, biliary, and pancreatic secretions .

準備方法

合成経路と反応条件: セルレチドは、ペプチドの製造に一般的に使用される方法である固相ペプチド合成(SPPS)によって合成することができます。この合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 反応条件は通常、ペプチド結合形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)やN-ヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用を含みます .

工業的製造方法: セルレチドの工業的製造には、大規模なSPPSと、高純度レベルを達成するための高速液体クロマトグラフィー(HPLC)などの精製工程が含まれます。 最終生成物はその後凍結乾燥されて、安定なペプチド粉末が得られます .

化学反応の分析

反応の種類: セルレチドは、次のようなさまざまな化学反応を起こします。

酸化: セルレチドは、システイン残基間のジスルフィド結合を形成するために酸化され、その生物活性を阻害する可能性があります。

還元: 還元反応はジスルフィド結合を破壊し、ペプチドのコンフォメーションと活性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素や過ギ酸を酸化剤として使用できます。

還元: ジチオスレイトール(DTT)やβ-メルカプトエタノールは、一般的な還元剤です。

置換: アミノ酸置換は通常、合成プロセス中に異なる保護されたアミノ酸を組み込むことによって、SPPSによって達成されます.

主要な生成物:

酸化: ジスルフィド結合したセルレチドの形成。

還元: 遊離チオール基を持つ還元されたセルレチド。

4. 科学研究への応用

セルレチドは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Induction of Acute Pancreatitis

Caerulein is predominantly used to induce acute pancreatitis in rodent models. This application is crucial for investigating the pathophysiology of the disease and testing potential treatments.

Case Study: MRI Techniques for this compound-Induced Pancreatitis

A study aimed to visualize and quantify this compound-induced acute pancreatitis using magnetic resonance imaging (MRI). In this study, 26 rats received intraperitoneal injections of this compound, while a control group received saline. The findings demonstrated that MRI could effectively characterize the progression of pancreatitis, showing changes such as pancreatic edema and increased vascular permeability within three hours post-injection. Histological analysis confirmed these findings, revealing cellular vacuolization and inflammatory infiltration over time .

Chronic Pancreatitis Studies

This compound has also been employed to model chronic pancreatitis, allowing researchers to explore long-term effects and potential therapeutic agents.

Case Study: Puerarin's Effects on Chronic Pancreatitis

In a study examining the protective effects of puerarin on this compound-induced chronic pancreatitis in mice, researchers found that repeated this compound injections led to significant pancreatic atrophy and inflammation. Treatment with puerarin resulted in reduced inflammatory markers and improved pancreatic morphology, indicating its potential as a therapeutic agent for chronic pancreatitis .

Mechanistic Studies of Pancreatic Function

This compound's role extends beyond disease modeling; it is also utilized to investigate the mechanisms underlying pancreatic functions.

Case Study: Intracellular Zymogen Activation

Research has shown that this compound induces intracellular zymogen activation in pancreatic acinar cells via calcium signaling pathways. This study highlighted the importance of the Ca²⁺-calcineurin pathway in acinar cell growth and enzyme secretion, providing insights into how dysregulation can lead to pancreatitis .

Pharmacological Investigations

The pharmacological actions of this compound are being explored for their potential therapeutic applications.

Case Study: Anti-inflammatory Properties

Studies have demonstrated that this compound can modulate inflammatory responses in pancreatic tissues. For instance, Sirt2-deficient mice exhibited prolonged inflammation following this compound administration, suggesting that targeting Sirt2 may offer a novel approach to managing inflammation in pancreatitis .

Metabolomics and Biomarker Discovery

Recent research has utilized this compound-induced pancreatitis models to identify biomarkers for early diagnosis.

Case Study: Metabolomic Profiling

A systematic metabolic profiling study revealed distinct metabolic alterations associated with this compound-induced acute pancreatitis. The identification of specific metabolites may pave the way for developing diagnostic tools and understanding disease progression .

Summary Table: Applications of this compound

作用機序

セルレチドは、消化管のコレシストキニン受容体(CCK受容体)に結合することで効果を発揮します。この結合は受容体を活性化し、それぞれ膵臓と胆嚢から消化酵素と胆汁の放出を引き起こします。 セルレチドはまた、消化管の平滑筋収縮を刺激します 。 さらに、核因子κB(NF-κB)の活性化を介して、膵臓腺房細胞の細胞間接着分子-1(ICAM-1)タンパク質を上方制御し、好中球の付着を促進し、膵臓の炎症を強化します .

6. 類似化合物の比較

セルレチドは、次のような他の消化管ペプチドホルモンに似ています。

独自性: セルレチドは、高い効力と持続的な作用を組み合わせた独自の特性を持つため、研究と臨床の両方で貴重なツールとなっています。 動物モデルにおける膵炎を誘発する能力は、特に膵臓疾患の研究に役立ちます .

類似化合物との比較

Ceruletide is similar to other gastrointestinal peptide hormones, such as:

Cholecystokinin (CCK): Both ceruletide and cholecystokinin stimulate digestive secretions and smooth muscle contraction.

Uniqueness: Ceruletide’s unique combination of high potency and prolonged action makes it a valuable tool in both research and clinical settings. Its ability to induce pancreatitis in animal models is particularly useful for studying pancreatic diseases .

生物活性

Caerulein is a decapeptide that exhibits significant biological activity, primarily as a cholecystokinin (CCK) agonist. It plays a crucial role in stimulating gastrointestinal (GI) smooth muscle contraction and enhancing pancreatic and gastric secretions. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, effects on pancreatic function, and implications in disease models.

This compound mimics the action of CCK by binding to CCK receptors, leading to several physiological responses:

- Enzyme Secretion : this compound stimulates the secretion of digestive enzymes from the pancreas, including amylase and lipase. Studies show that this compound can potentiate glucose-stimulated insulin secretion, indicating its role in regulating glucose metabolism .

- Calcium Mobilization : It has been observed that this compound increases intracellular calcium levels without significantly affecting cyclic adenosine monophosphate (cAMP) levels .

- Synergistic Effects : this compound works synergistically with secretin to enhance fluid secretion in various animal models, including dogs and pigs .

Comparative Potency with CCK

This compound's potency is often compared to that of synthetic CCK-8. While some studies suggest this compound is more potent than CCK-8 in certain contexts, others indicate it may be less effective . The variability in potency may stem from experimental conditions or differences in receptor interactions.

1. Pancreatic Function

This compound's role in pancreatic function is well-documented:

- In Vitro Studies : Research indicates that this compound directly stimulates amylase release from isolated pancreatic acinar cells across multiple species, including guinea pigs and mice .

- In Vivo Models : In animal models, this compound administration induces acute pancreatitis, characterized by inflammation and damage to pancreatic tissue. Histological analyses reveal significant acinar cell loss and fibrosis following this compound treatment .

| Study Type | Findings |

|---|---|

| In Vitro | Direct stimulation of amylase release from acinar cells |

| In Vivo (Mice) | Induction of acute pancreatitis with significant histological changes |

| Comparative Study | Potency comparison with CCK-8 showed variable results |

2. Chronic Pancreatitis Models

This compound is frequently employed to model chronic pancreatitis (CP) in research:

- Microbiota Alterations : A study utilizing a this compound-induced CP mouse model indicated significant shifts in gut microbiota composition, with notable increases in Bacteroides and Alloprevotella genera .

- Inflammation Markers : Research has shown that this compound treatment leads to oxidative stress and activation of inflammatory pathways, particularly through the NF-κB signaling pathway. This suggests a complex interplay between this compound administration and inflammatory responses in pancreatic tissues .

Case Study 1: this compound-Induced Acute Pancreatitis

In a controlled study, mice were administered this compound intraperitoneally at a dosage of 50μg/kg body weight. Histological examination post-treatment revealed severe acinar cell loss and extensive fibrosis, confirming the model's efficacy for studying acute pancreatitis mechanisms .

Case Study 2: Impact on Gut Microbiota

Another investigation focused on the effects of this compound on gut microbiota diversity during chronic pancreatitis induction. The study found significant alterations in microbial populations, which may contribute to the pathophysiology of CP .

特性

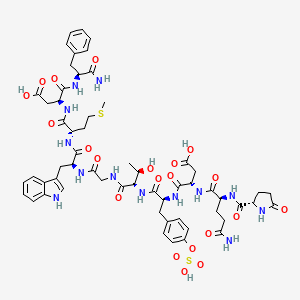

IUPAC Name |

(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRALAIOMGQZKOW-HYAOXDFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H73N13O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040434 | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.16e-02 g/L | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17650-98-5 | |

| Record name | Ceruletide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceruletide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caerulein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERULETIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ceruletide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。